5-磷酸-α-D-核糖二磷酸钠盐

描述

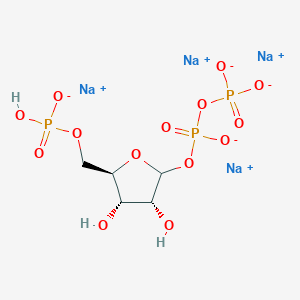

5-Phospho-alpha-D-ribosyl diphosphate sodium salt, also known as 5-Phospho-D-ribose 1-Diphosphate, is a white powder . It is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism .

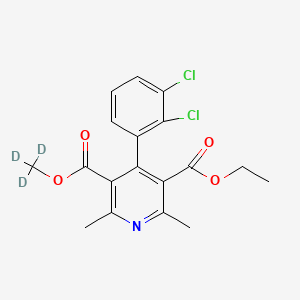

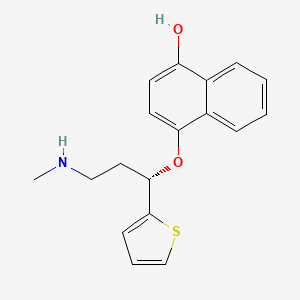

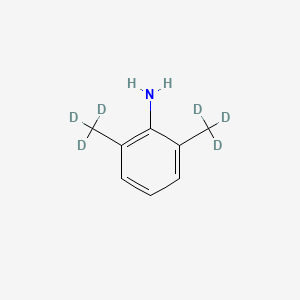

Molecular Structure Analysis

The molecular formula of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is C5H9Na4O14P3 . Its molecular weight is 478.00 g/mol . The IUPAC name is tetrasodium; [ [ (3 R ,4 S ,5 R )-3,4-dihydroxy-5- [ [hydroxy (oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate .Chemical Reactions Analysis

5-Phospho-alpha-D-ribosyl diphosphate sodium salt is involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism .Physical And Chemical Properties Analysis

5-Phospho-alpha-D-ribosyl diphosphate sodium salt is a white powder . It is soluble in water at a concentration of 50 mg/mL, producing a clear to slightly hazy, colorless to very faintly yellow solution .科学研究应用

嘌呤和嘧啶代谢

该化合物是戊糖磷酸途径中的天然中间体,对嘌呤和嘧啶的代谢至关重要,而嘌呤和嘧啶是DNA和RNA的组成部分。 它在核酸的合成和修复中发挥着重要作用,影响着遗传信息的处理和细胞分裂 .

组氨酸代谢

组氨酸,一种必需氨基酸,依赖于5-磷酸-α-D-核糖二磷酸等中间体进行生物合成。 该途径对于蛋白质合成和组胺的产生至关重要,组胺是免疫反应中的关键介质 .

植物激素合成

该化合物作为合成各种植物激素的中间体。 这些激素调节植物的生长、发育和对环境刺激的反应 .

生物碱生物合成

生物碱是一类天然存在的有机化合物,主要含有碱性氮原子。 该化合物参与生物碱的生物合成,生物碱具有广泛的药理作用 .

毒蕈碱受体研究

它已被用于研究毒蕈碱受体阳离子电流与平滑肌细胞内部钙离子之间的关系,为肌肉收缩机制提供了见解 .

细菌细胞壁生物合成抑制

研究人员利用该化合物研究了细菌细胞壁生物合成的抑制剂,靶向Mur D等酶。 这对开发新的抗生素具有重要意义 .

次级代谢产物合成

<a data-citationid="dde47735-e165-341a-e2de-7d344a20a67b

作用机制

Target of Action

The primary target of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is the enzyme Hypoxanthine-guanine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

5-Phospho-alpha-D-ribosyl diphosphate sodium salt acts as a substrate for the enzyme Hypoxanthine-guanine phosphoribosyltransferase . It donates a ribosyl phosphate group to orotate, leading to the formation of orotidine monophosphate (OMP) .

Biochemical Pathways

This compound is a natural intermediate involved in the pentose phosphate pathway . This pathway leads to the metabolism of purine, pyrimidine, and histidine . It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt results in the synthesis of nucleotides, which are essential for DNA and RNA production. This is crucial for cell growth and division .

Action Environment

The action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, its solubility in water suggests that it may be more effective in aqueous environments .

未来方向

属性

IUPAC Name |

tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAPPJHVNYCTAX-CKJQBBATSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036035 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108321-05-7 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

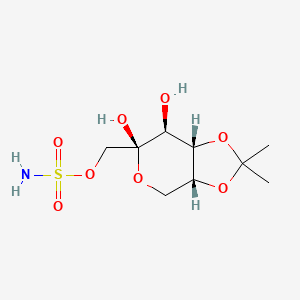

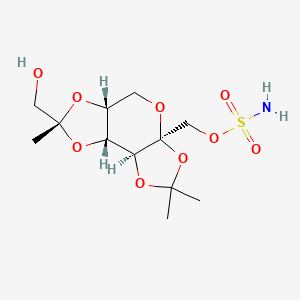

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

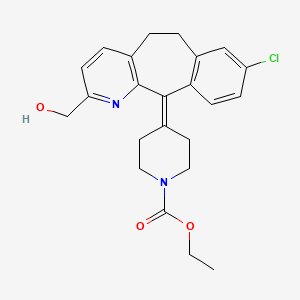

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)